2-Amino-4-methoxyphenol (also known as 4-Methoxyaniline) is a small organic molecule with the chemical formula C7H9NO2. It can be synthesized through various methods, including the reduction of nitroanisoles or the amination of methoxybenzenes. Researchers have employed different techniques to characterize this compound, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques help to confirm the structure and purity of the synthesized 2-amino-4-methoxyphenol. PubChem, National Institutes of Health: https://pubchem.ncbi.nlm.nih.gov/compound/4-2-Aminoethyl-2-methoxyphenol)
Studies have explored the potential biological activities of 2-amino-4-methoxyphenol, although its specific applications in this area are still under investigation. Some research suggests that it may exhibit:
-amino-4-methoxyphenol may also find use in other areas of scientific research, such as:
2-Amino-4-methoxyphenol, also known as 2-hydroxy-5-methoxyaniline, is an organic compound with the molecular formula and a molecular weight of approximately 139.15 g/mol. This compound is characterized by a phenolic structure with an amino group and a methoxy group attached to the benzene ring. It typically appears as a light yellow to brown crystalline solid, with a melting point ranging from 133 °C to 137 °C .
These reactions can be utilized in synthetic pathways to generate more complex molecules or derivatives.
Research indicates that 2-amino-4-methoxyphenol exhibits notable biological activities:
Several methods are available for synthesizing 2-amino-4-methoxyphenol:
These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired scale .
2-Amino-4-methoxyphenol finds utility in several fields:
Several compounds share structural similarities with 2-amino-4-methoxyphenol. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-5-methoxyphenol | C7H9NO2 | Similar structure with a different substitution pattern. |
4-Amino-2-methoxyphenol | C7H9NO2 | Different position of amino group; potential for different reactivity. |
3-Amino-4-methoxyphenol | C7H9NO2 | Variation in amino group position; may exhibit distinct biological properties. |
4-(2-Aminoethyl)-2-methoxyphenol | C9H13NO2 | Contains an ethylamine side chain; used as a biomarker. |
These compounds highlight the unique positioning of functional groups in 2-amino-4-methoxyphenol, influencing its chemical reactivity and biological activity compared to its analogs.
Irritant